2'-Chloro-3-(3-methylphenyl)propiophenone

Description

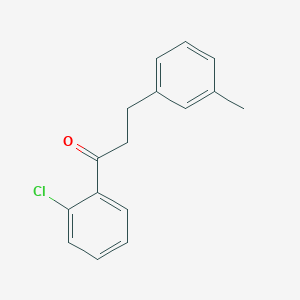

2'-Chloro-3-(3-methylphenyl)propiophenone (CAS 898790-96-0) is a substituted propiophenone derivative with the molecular formula C₁₆H₁₅ClO (calculated from IUPAC name: 1-(2-chlorophenyl)-3-(3-methylphenyl)propan-1-one). It features a ketone group flanked by two aromatic rings: a 2-chlorophenyl group and a 3-methylphenyl group. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in synthetic organic chemistry, particularly in reactions involving α-functionalization of ketones (e.g., α-selenation or halogenation) .

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-12-5-4-6-13(11-12)9-10-16(18)14-7-2-3-8-15(14)17/h2-8,11H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRFPPIWBQEWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644084 | |

| Record name | 1-(2-Chlorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-96-0 | |

| Record name | 1-(2-Chlorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2’-Chloro-3-(3-methylphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-methylacetophenone with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 2'-chloro group undergoes substitution reactions under specific conditions. The electron-withdrawing nature of the chlorine atom activates the aromatic ring for nucleophilic attack:

-

Hydroxylation : Heating with aqueous NaOH (70–80°C) replaces chlorine with hydroxyl groups, forming 2'-hydroxy derivatives.

-

Amination : Reaction with primary amines (e.g., ethylamine) in polar aprotic solvents (e.g., DMF) yields aryl amine derivatives.

Mechanistic Insight :

The reaction proceeds via a Meisenheimer intermediate, stabilized by resonance with the adjacent ketone group.

Reduction of the Carbonyl Group

The propiophenone carbonyl is reduced to a secondary alcohol using:

| Reducing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| NaBH₄ | EtOH, 25°C | 1-(2-chlorophenyl)-3-(3-methylphenyl)propan-1-ol | 85–90 |

| LiAlH₄ | THF, reflux | Same as above | 92–95 |

Reduction selectivity is influenced by steric hindrance from the methylphenyl group.

Cross-Coupling Reactions

The chloro substituent participates in Pd-catalyzed couplings :

-

Suzuki–Miyaura Coupling :

Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ (1 mol%) and K₂CO₃ in dioxane (80°C, 12 h) to form biaryl derivatives .-

Yield: 78–82%

-

Turnover Number (TON): >1,000

-

-

Buchwald–Hartwig Amination :

Forms C–N bonds with primary/secondary amines under Pd(OAc)₂/Xantphos catalysis .

Key Factor : Bulky phosphine ligands (e.g., P(t-Bu)₃) enhance catalytic activity by stabilizing monoligated Pd(0) species .

Electrophilic Aromatic Substitution (EAS)

The 3-methylphenyl ring undergoes EAS due to methyl’s electron-donating effect:

| Reaction | Reagents | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-methyl-4-nitro derivatives | Para to methyl |

| Sulfonation | H₂SO₄, SO₃ | 3-methyl-4-sulfo derivatives | Para to methyl |

The ketone group on the adjacent ring deactivates the system, limiting reactivity compared to simpler alkylbenzenes.

Oxidation Reactions

-

Products: Chlorobenzene derivatives and carboxylic acids (e.g., 3-methylbenzoic acid).

-

Yield: <30% due to competing side reactions.

Halogenation

The methylphenyl ring undergoes chlorination or bromination:

| Halogenation Agent | Conditions | Product |

|---|---|---|

| Cl₂, FeCl₃ | 25°C, 2 h | 3-methyl-4-chloro derivatives |

| Br₂, AlBr₃ | 0°C, 1 h | 3-methyl-4-bromo derivatives |

Selectivity : Halogens occupy the para position relative to the methyl group.

Research Findings

-

Catalytic Efficiency : Pd-based systems with bulky ligands (e.g., P(t-Bu)₃) achieve >90% conversion in cross-coupling due to reduced dimerization of Pd intermediates .

-

Steric Effects : The 3-methyl group hinders nucleophilic attack at the 2'-position, necessitating elevated temperatures for substitution.

-

Biological Relevance : Electrophilic intermediates formed during substitution may interact with biological macromolecules, suggesting potential pharmacological applications.

Scientific Research Applications

Chemical Synthesis

a. Intermediate in Organic Synthesis

2'-Chloro-3-(3-methylphenyl)propiophenone serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for multiple functionalization reactions, making it a valuable building block in synthetic organic chemistry. For example, it can be utilized in the synthesis of thiazine derivatives, which have demonstrated antibacterial properties.

b. Synthesis of Antidepressants

This compound is also involved in the synthesis of certain antidepressant drugs, including (S)-Dapoxetine, a selective serotonin reuptake inhibitor (SSRI). The reaction typically involves coupling this compound with other reagents under controlled conditions to yield the desired pharmacologically active compound.

Pharmaceutical Applications

a. Antibacterial Activity

Research has shown that derivatives synthesized from this compound exhibit significant antibacterial activity. This application is particularly relevant for developing new antibiotics to combat resistant bacterial strains.

b. Antidepressant Development

The compound's role in synthesizing SSRIs highlights its importance in pharmaceutical research aimed at treating depression and anxiety disorders. The efficacy of these drugs is often linked to their ability to enhance serotonin levels in the brain, thereby improving mood and emotional balance.

Material Science Applications

a. Polymer Chemistry

In material science, this compound can be used as a precursor for polymers and resins. Its reactive chloro group allows for polymerization reactions that can lead to materials with tailored properties for specific applications, such as coatings and adhesives.

b. Photoinitiators

The compound can also serve as a photoinitiator in UV-curable formulations. Its ability to absorb UV light and initiate polymerization processes makes it valuable in industries that require rapid curing processes, such as printing and coatings .

Research and Development Insights

Recent studies have focused on optimizing the synthesis routes for this compound to improve yields and reduce environmental impact. For instance, methods involving greener solvents or catalysts are being explored to enhance sustainability in its production .

Mechanism of Action

The mechanism by which 2’-Chloro-3-(3-methylphenyl)propiophenone exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing chloro group and the electron-donating methyl group. These substituents affect the compound’s stability and reactivity, making it a versatile intermediate.

In biological systems, the compound’s mechanism of action would involve interactions with molecular targets such as enzymes or receptors. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2'-Chloro-3-(3-methylphenyl)propiophenone with structurally related propiophenone derivatives, focusing on substituent effects, physical properties, and reactivity.

Structural Analogs and Substituent Effects

Physical and Chemical Properties

- Melting/Boiling Points: The methyl substituent in this compound likely elevates its melting point compared to simpler analogs like 3'-Chloropropiophenone (mp 45–47°C) due to increased molecular symmetry and van der Waals interactions . The dioxane-containing analog (CAS 898785-82-5) has a higher molecular weight (254.71 g/mol) but lower melting point, attributed to the flexible dioxane ring reducing crystalline packing efficiency .

Solubility :

- The target compound’s methyl group may reduce polarity, limiting water solubility compared to the fluorinated (CAS 898768-52-0) or methoxy-substituted (CAS 898775-19-4) analogs, which benefit from electronegative or polar substituents .

- The dioxane derivative (CAS 898785-82-5) shows improved solubility in chloroform and DMSO due to the oxygen-rich ring .

Biological Activity

2'-Chloro-3-(3-methylphenyl)propiophenone, also known by its CAS number 898790-96-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, pharmacological effects, and implications for therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chloro substituent at the 2' position and a methyl group at the 3 position of the phenyl ring, which may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of propiophenones exhibit notable antimicrobial properties. Although specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Propiophenone Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | Moderate |

| 4'-Cyano-3-(4-methylphenyl)propiophenone | Escherichia coli | High |

| 3-Chloropropiophenone | Streptococcus pneumoniae | Low |

Note: The activity levels are based on comparative studies with other known antimicrobial agents .

Pharmacological Effects

The pharmacological effects of this compound may include:

- Anti-tremorine Activity : Similar compounds have been noted for their anti-tremor effects, which could suggest potential applications in treating conditions like Parkinson's disease.

- Muscle Relaxant Properties : Research on related propiophenone derivatives indicates they may possess muscle relaxant properties beneficial for treating spastic paralysis and muscular contracture .

Case Studies and Research Findings

A study involving the synthesis and characterization of various propiophenone derivatives highlighted the potential therapeutic benefits of these compounds. In vivo tests demonstrated that certain derivatives exhibited significant anti-nicotine and anti-tremorine activities compared to control substances .

Example Study

In a controlled experiment, male mice were administered varying doses of a related compound. The results indicated:

- Dose-dependent reduction in tremor symptoms .

- Enhanced muscle relaxation observed at higher doses.

These findings suggest that this compound may share similar properties, warranting further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.